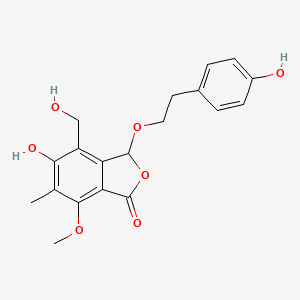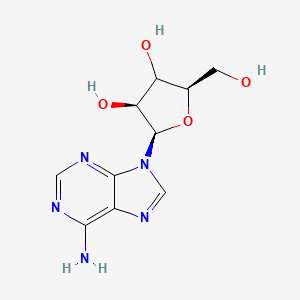
9-(|A-D-Xylofuranosyl)adenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(|A-D-Xylofuranosyl)adenine is a nucleoside analog, which means it is a compound structurally similar to naturally occurring nucleosides. This compound is composed of adenine, a purine base, attached to a xylofuranose sugar. Nucleoside analogs are significant in medicinal chemistry due to their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(|A-D-Xylofuranosyl)adenine typically involves the protection of functional groups on the adenine and xylofuranose components, followed by glycosylation to form the nucleoside. For instance, the adenine can be protected at its 6-amino group with a benzoyl or (dimethylamino)methylene group, and the xylofuranose can be protected at the 5’-hydroxyl group with a dimethoxytrityl group. These protected intermediates are then subjected to glycosylation reactions under acidic conditions to form the desired nucleoside .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
9-(|A-D-Xylofuranosyl)adenine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered electronic properties.
Reduction: Reduction reactions can modify the functional groups on the adenine or sugar moiety.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the adenine base or the sugar.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium azide or thiols can be employed under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents, leading to a diverse array of nucleoside analogs.
Wissenschaftliche Forschungsanwendungen
9-(|A-D-Xylofuranosyl)adenine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of oligonucleotides and other nucleoside analogs.
Biology: The compound is used in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments due to its ability to interfere with nucleic acid synthesis.
Wirkmechanismus
The mechanism of action of 9-(|A-D-Xylofuranosyl)adenine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis and function. This disruption can inhibit the replication of viruses or the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, thereby interfering with their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(2’-Deoxy-β-D-xylofuranosyl)adenine: Similar in structure but lacks the hydroxyl group at the 2’ position.
9-(β-D-Arabinofuranosyl)adenine: Contains an arabinose sugar instead of xylose.
9-(β-D-Ribofuranosyl)adenine: Contains a ribose sugar instead of xylose.
Uniqueness
9-(|A-D-Xylofuranosyl)adenine is unique due to the presence of the xylofuranose sugar, which imparts distinct chemical and biological properties. This uniqueness can influence its interactions with enzymes and nucleic acids, making it a valuable compound for specific research and therapeutic applications .
Eigenschaften
Molekularformel |
C10H13N5O4 |
|---|---|
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6?,7+,10-/m1/s1 |
InChI-Schlüssel |
OIRDTQYFTABQOQ-HMEJCUHCSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



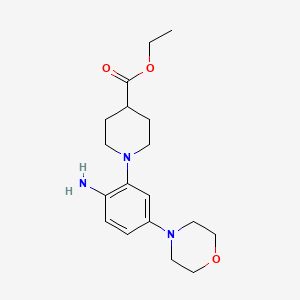
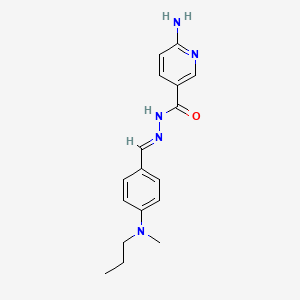

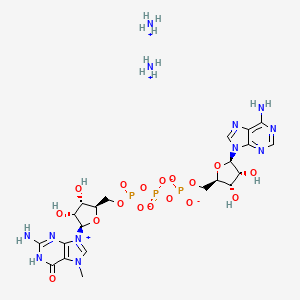
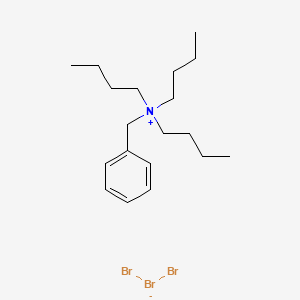
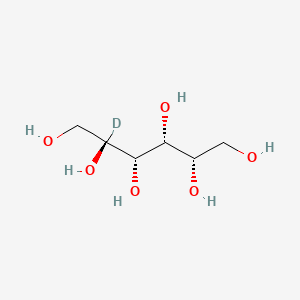
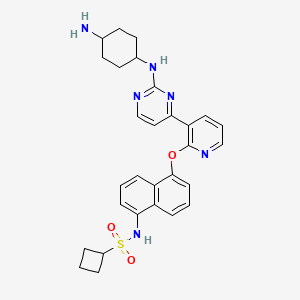
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)
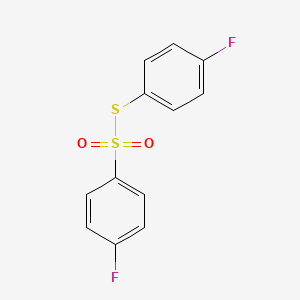

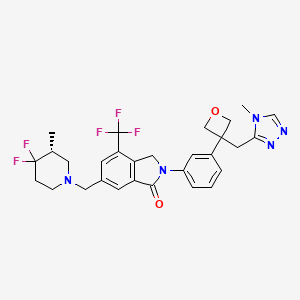
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
